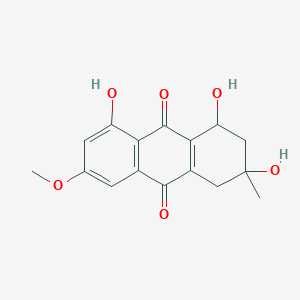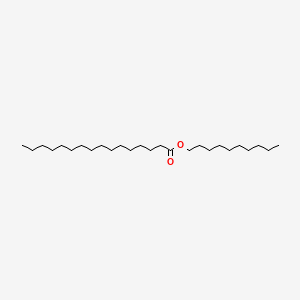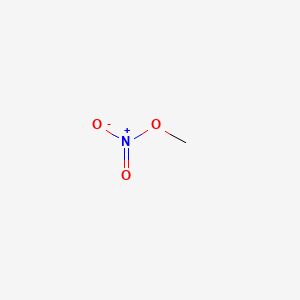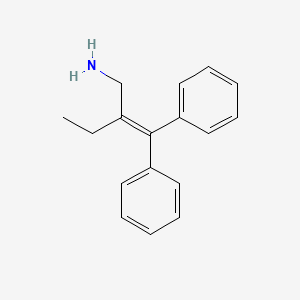
Etifelmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etifelmine is a diarylmethane.
Applications De Recherche Scientifique
1. Applications in Breast Cancer Treatment
Etifelmine's role in breast cancer treatment, particularly in hormone receptor (HR) positive, HER2 negative metastatic breast cancer (MBC), is notable. The PRAEGNANT study highlights the use of endocrine therapy (ET) and chemotherapy in treating this cancer type. Chemotherapy remains a dominant therapy across first therapy lines, suggesting a crucial role for drugs like etifelmine in this context (Hartkopf et al., 2018).
2. Cognitive Impact of Endocrine Therapy
The cognitive outcomes of breast cancer patients undergoing ET, which may include etifelmine, are a subject of research. A systematic review studied the cognitive functions of patients, revealing that ET could affect verbal memory, fluency, motor speed, attention, and working memory (Bakoyiannis et al., 2016).
3. Influence on Quality of Life
The impact of ET on the quality of life and symptoms in breast cancer patients has been observed. Ganz et al. (2016) found that ET, possibly including etifelmine, is linked with increased symptom severity over time, affecting musculoskeletal problems, hot flashes, and cognitive issues (Ganz et al., 2016).
4. Patient Experiences and Compliance
The experiences of women undergoing ET post-breast cancer surgery, potentially with drugs like etifelmine, reveal insights into patient compliance and perspectives. Karlsson et al. (2019) emphasized the need for tailored information and support to manage the complexities of ET (Karlsson et al., 2019).
Propriétés
Numéro CAS |
341-00-4 |
|---|---|
Nom du produit |
Etifelmine |
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-benzhydrylidenebutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |
Clé InChI |
WNKCJOWTKXGERE-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |
Autres numéros CAS |
341-00-4 |
Numéros CAS associés |
1146-95-8 (hydrochloride) |
Synonymes |
gilutensin gilutensin hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




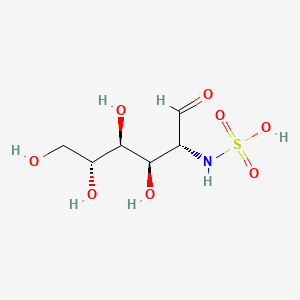
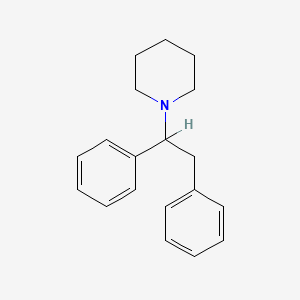



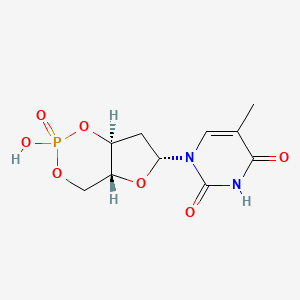
![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)
